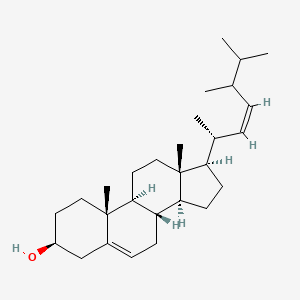
Methyl 3-carboxy-4-hydroxyphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-carboxy-4-hydroxyphenylacetate is an organic compound with the molecular formula C10H10O5 It is a derivative of phenylacetic acid and is characterized by the presence of a carboxyl group, a hydroxyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-carboxy-4-hydroxyphenylacetate can be synthesized through several methods. One common approach involves the esterification of 3-carboxy-4-hydroxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Fischer esterification reaction, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for continuous production of the ester with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-carboxy-4-hydroxyphenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-carboxy-4-oxo-phenylacetate.
Reduction: Formation of 3-carboxy-4-hydroxyphenylethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-carboxy-4-hydroxyphenylacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-carboxy-4-hydroxyphenylacetate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate enzyme activity and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxyphenylacetate: Similar structure but lacks the carboxyl group at the 3-position.
Methyl 3-hydroxyphenylacetate: Similar structure but lacks the carboxyl group at the 3-position and the hydroxyl group at the 4-position.
Uniqueness
Methyl 3-carboxy-4-hydroxyphenylacetate is unique due to the presence of both a carboxyl group and a hydroxyl group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-hydroxy-5-(2-methoxy-2-oxoethyl)benzoic acid |
InChI |
InChI=1S/C10H10O5/c1-15-9(12)5-6-2-3-8(11)7(4-6)10(13)14/h2-4,11H,5H2,1H3,(H,13,14) |
InChI Key |
AMWATCVYMNIDFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




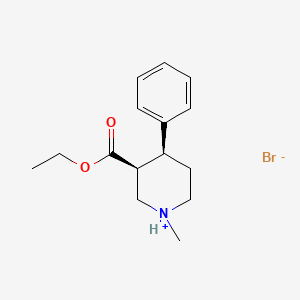
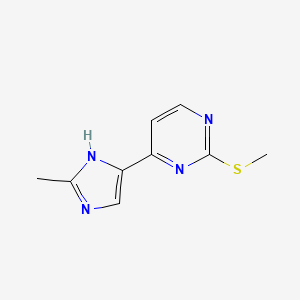



![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)
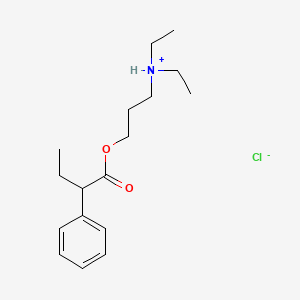

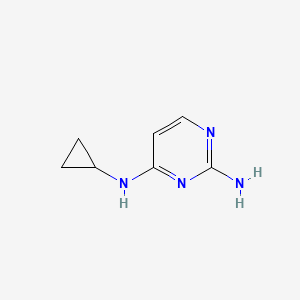
![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)

